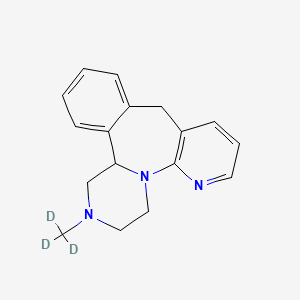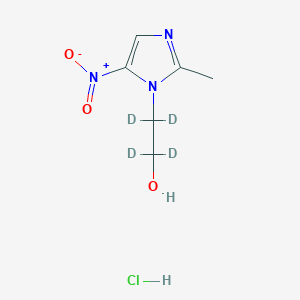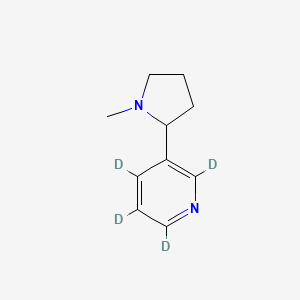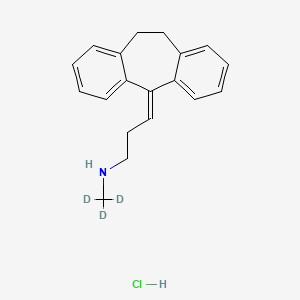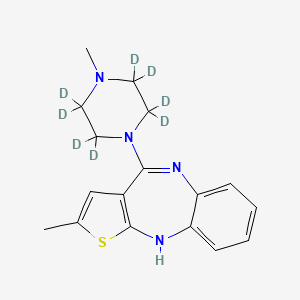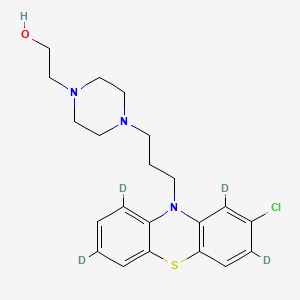
Atorvastatin-d5 Lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atorvastatin lactone-d5 is a deuterated form of atorvastatin lactone, which is a prodrug of atorvastatin. Atorvastatin is a widely used medication that inhibits 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, an enzyme involved in the biosynthesis of cholesterol. The deuterated form, atorvastatin lactone-d5, is often used as an internal standard in analytical chemistry due to its stability and similarity to the non-deuterated compound .
Mechanism of Action
Target of Action
Atorvastatin-d5 Lactone, also known as Atorvastatin Lactone D5, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the mevalonate pathway of cholesterol synthesis . By inhibiting this enzyme, this compound effectively reduces the endogenous production of cholesterol in the liver .
Mode of Action
This compound acts as a competitive inhibitor of HMG-CoA Reductase . It binds to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonic acid, a critical metabolic reaction involved in the production of cholesterol and other compounds involved in lipid metabolism and transport . This inhibition leads to a decrease in cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol, often referred to as "bad cholesterol" .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mevalonate pathway . By inhibiting HMG-CoA Reductase, this compound blocks the conversion of HMG-CoA to mevalonic acid, thereby reducing the production of cholesterol and other lipid compounds . This results in a decrease in LDL cholesterol levels and a reduction in the risk of cardiovascular disease .
Pharmacokinetics
This compound is metabolized primarily by Cytochrome P450 3A4 in the intestine and liver . It undergoes extensive metabolism to ortho- and parahydroxylated derivatives and various beta-oxidation products . The metabolites of this compound undergo further lactonization via the formation of acyl glucuronide intermediates by the enzymes UGT1A1 and UGT1A3 .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a reduction in cholesterol levels. By inhibiting HMG-CoA Reductase, this compound reduces the production of cholesterol and other lipid compounds, leading to a decrease in LDL cholesterol levels . This reduction in LDL cholesterol levels is associated with a decreased risk of cardiovascular disease, including myocardial infarction and stroke .
Action Environment
Environmental factors, such as genetic polymorphisms, can influence the action, efficacy, and stability of this compound . For example, individuals with certain genetic polymorphisms in the SLCO1B1 gene, which encodes a protein involved in drug transport, may experience different responses to this compound . Additionally, factors such as drug-drug interactions, renal or liver dysfunction can also impact the pharmacokinetics and overall therapeutic effect of this compound .
Biochemical Analysis
Biochemical Properties
Atorvastatin-d5 Lactone interacts with various enzymes and proteins in the body. The primary target of Atorvastatin is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical step in cholesterol biosynthesis . By inhibiting HMG-CoA reductase, this compound reduces the production of cholesterol .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to interfere with mitochondrial function and intracellular acidification in human-induced pluripotent stem cell-derived cardiomyocytes .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It competitively inhibits HMG-CoA reductase, thereby reducing the production of mevalonic acid and subsequently cholesterol . This inhibition leads to a decrease in low-density lipoprotein (LDL) levels and a reduction in the risk of cardiovascular disease .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that Atorvastatin and its metabolites, including this compound, show a significant reduction in cellular viability over time
Metabolic Pathways
This compound is involved in the cholesterol biosynthesis pathway . It interacts with the enzyme HMG-CoA reductase, inhibiting the conversion of HMG-CoA to mevalonic acid . This inhibition disrupts the production of cholesterol, affecting metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The lactone forms of statins, including this compound, play a major role in the transport of statins across the cell membrane . The uptake mechanism is a combination of passive facilitated diffusion and active permeation by organic anion transporting polypeptides (OATPs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of atorvastatin lactone-d5 typically involves the incorporation of deuterium atoms into the atorvastatin lactone molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of atorvastatin lactone can directly introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of atorvastatin lactone-d5 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Atorvastatin lactone-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert atorvastatin lactone-d5 back to its active form, atorvastatin.
Substitution: Substitution reactions can occur, where functional groups in the molecule are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions include various metabolites and derivatives of atorvastatin, which can be analyzed for their pharmacological properties.
Scientific Research Applications
Atorvastatin lactone-d5 is used extensively in scientific research, including:
Analytical Chemistry: As an internal standard for the quantification of atorvastatin and its metabolites in biological samples using techniques like mass spectrometry.
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of atorvastatin.
Drug Development: Investigating the stability, efficacy, and safety of atorvastatin formulations.
Biological Studies: Understanding the biological effects of atorvastatin and its metabolites on cellular and molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Simvastatin: Another HMG-CoA reductase inhibitor used to lower cholesterol levels.
Lovastatin: A naturally occurring statin with similar cholesterol-lowering effects.
Rosuvastatin: A synthetic statin with a higher potency compared to atorvastatin.
Uniqueness
Atorvastatin lactone-d5 is unique due to its deuterated form, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in pharmacokinetic studies and analytical chemistry, where accurate quantification of atorvastatin and its metabolites is crucial.
Properties
IUPAC Name |
5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-4-(2,3,4,5,6-pentadeuteriophenyl)-N-phenyl-2-propan-2-ylpyrrole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33FN2O4/c1-21(2)31-30(33(39)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-27-19-26(37)20-28(38)40-27/h3-16,21,26-27,37H,17-20H2,1-2H3,(H,35,39)/t26-,27-/m1/s1/i3D,5D,6D,9D,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCSEDFVYPBLLF-CCJPLZOUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3)C(C)C)CC[C@@H]4C[C@H](CC(=O)O4)O)C5=CC=C(C=C5)F)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


